Cas no 112747-98-5 (Clemastanin B)

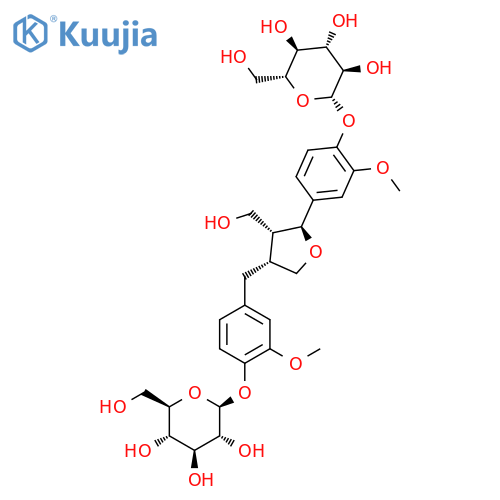

Clemastanin B structure

商品名:Clemastanin B

CAS番号:112747-98-5

MF:C32H44O16

メガワット:684.682171821594

MDL:MFCD10566604

CID:140312

Clemastanin B 化学的及び物理的性質

名前と識別子

-

- b-D-Glucopyranoside,4-[(2S,3R,4R)-4-[[4-(b-D-glucopyranosyloxy)-3-methoxyphenyl]methyl]tetrahydro-3-(hydroxymethyl)-2-furanyl]-2-methoxyphenyl

- b-D-Glucopyranoside,4-[(2S,3R,4R)-4-[[4-(b-D-glucopyranosyloxy)-3-methoxyphenyl]methyl]tetrahy...

- b-D-Glucopyranoside,4-[(2S,3R,4R)-4-[[4-(b-D-glucopyranosyloxy)-3-methoxyphenyl]methyl]tetrahydro-3-(hydroxymethyl)-2-furanyl

- CLEMASTANIN B

- 7S,8R,8'R-(-)-Lariciresinol 4,4'-bis-O-b-D-glucopyranoside

- b-D-Glucopyranoside, 4-[4-[[4-(b-D-glucopyranosyloxy)-3-methoxyphenyl]methyl]tetrahydro-3-(hydroxymethyl)-2-furanyl]-2-methoxyphenyl,[2S-(2a,3b,4b)]-

- Lariciresinol4,4'-bis-O-b-D-glucopyranoside

- Lariciresinol 4,4'-bis-O-beta-D-glucopyranoside

- (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-[4-[[(3R,4R,5S)-4-(hydroxymethyl)-5-[3-methoxy-4-[(2S,3R,4S,5S,

- (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-[4-[[(3R,4R,5S)-4-(hydroxymethyl)-5-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol

- LAriciresinol 4,4'-bis-O-

- A-D-glucopyranoside

- Clemastanin B

-

- MDL: MFCD10566604

- インチ: 1S/C32H44O16/c1-42-20-8-14(3-5-18(20)45-31-28(40)26(38)24(36)22(11-34)47-31)7-16-13-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(12-35)48-32/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1

- InChIKey: PBLWZMSRSJTRHJ-NCIRKIHRSA-N

- ほほえんだ: O1C[C@H](CC2C=CC(=C(C=2)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)[C@H](CO)[C@H]1C1C=CC(=C(C=1)OC)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

計算された属性

- 水素結合ドナー数: 9

- 水素結合受容体数: 16

- 重原子数: 48

- 回転可能化学結合数: 12

- 複雑さ: 978

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 247

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.478±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.16 g/l)(25ºC)、

Clemastanin B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN1506-1 mL * 10 mM (in DMSO) |

Clemastanin B |

112747-98-5 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3140 | 2023-09-15 | |

| TargetMol Chemicals | TN1506-10mg |

Clemastanin B |

112747-98-5 | 10mg |

¥ 3040 | 2024-07-20 | ||

| A2B Chem LLC | AE28658-10mg |

CLEMASTANIN B |

112747-98-5 | 98% | 10mg |

$1200.00 | 2024-01-04 | |

| A2B Chem LLC | AE28658-5mg |

CLEMASTANIN B |

112747-98-5 | 99% | 5mg |

$465.00 | 2024-04-20 | |

| TargetMol Chemicals | TN1506-10 mg |

Clemastanin B |

112747-98-5 | 98% | 10mg |

¥ 3,040 | 2023-07-11 | |

| Ambeed | A1327539-1mg |

LAriciresinol 4,4'-bis-O-β-D-glucopyranoside |

112747-98-5 | 98% | 1mg |

$262.0 | 2025-02-28 | |

| Ambeed | A1327539-5mg |

LAriciresinol 4,4'-bis-O-β-D-glucopyranoside |

112747-98-5 | 98% | 5mg |

$770.0 | 2025-02-28 | |

| TRC | C565470-10mg |

Clemastanin B |

112747-98-5 | 10mg |

$1642.00 | 2023-05-18 | ||

| ChemFaces | CFN95064-10mg |

Clemastanin B |

112747-98-5 | >=98% | 10mg |

$298 | 2023-09-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB01014-1MG |

Clemastanin B |

112747-98-5 | 1mg |

¥4642.31 | 2023-09-13 |

Clemastanin B 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

112747-98-5 (Clemastanin B) 関連製品

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:112747-98-5)Clemastanin B

清らかである:99%/99%

はかる:1mg/5mg

価格 ($):236/693

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:112747-98-5)ClemastaninB

清らかである:≥98%

はかる:5mg/20mg/50mg

価格 ($):問い合わせ